molecular formula C10H18N2O3 B7556804 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid

2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid

Cat. No. B7556804
M. Wt: 214.26 g/mol
InChI Key: FTMTWZDHTLKSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid, also known as CPAA, is a synthetic amino acid that has been extensively studied for its potential applications in scientific research. CPAA is a non-proteinogenic amino acid, meaning it is not naturally occurring in proteins, but it can be incorporated into proteins using genetic code expansion techniques.

Scientific Research Applications

2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has been used in a variety of scientific research applications, including protein engineering, drug discovery, and bioconjugation. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be incorporated into proteins using genetic code expansion techniques, allowing for the introduction of new chemical functionalities into proteins. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has also been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.

Mechanism of Action

The mechanism of action of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is not well understood, but it is thought to act as a molecular probe for studying protein structure and function. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be used to introduce structural changes into proteins, allowing for the investigation of protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects:
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has been shown to have minimal effects on protein structure and function, making it a useful tool for studying protein-protein interactions and enzymatic activity. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has also been shown to be non-toxic and non-immunogenic, making it a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

One advantage of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is its ability to introduce new chemical functionalities into proteins, allowing for the investigation of protein structure and function. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is also non-toxic and non-immunogenic, making it a safe and effective tool for scientific research. One limitation of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is its synthetic nature, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are many potential future directions for the use of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid in scientific research. One area of interest is the development of new peptidomimetics and small molecule inhibitors using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid as a building block. Another area of interest is the investigation of protein-protein interactions and enzymatic activity using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid as a molecular probe. Finally, the development of new genetic code expansion techniques using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid could lead to the introduction of new chemical functionalities into proteins, allowing for the creation of novel protein-based materials and therapeutics.

Synthesis Methods

2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One common method involves the coupling of N-Boc-L-2-cyclopropylalanine with N-Fmoc-L-lysine followed by deprotection and coupling with the side chain of L-lysine. The resulting product is then deprotected and purified to obtain 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid.

properties

IUPAC Name

2-[[2-(cyclopropylamino)-2-oxoethyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-3-8(10(14)15)11-6-9(13)12-7-4-5-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMTWZDHTLKSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NCC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.